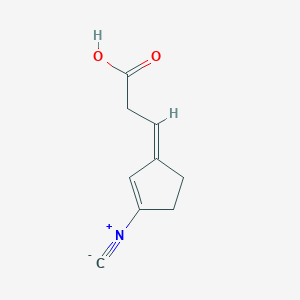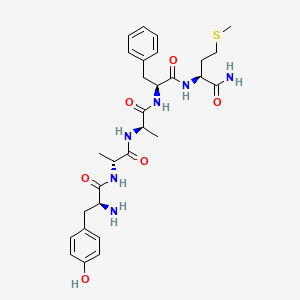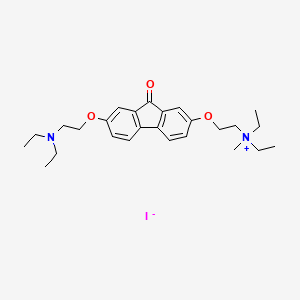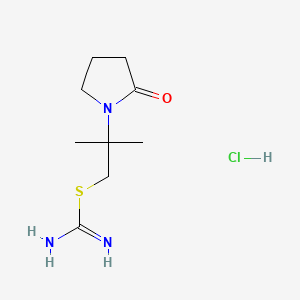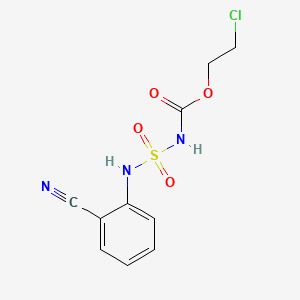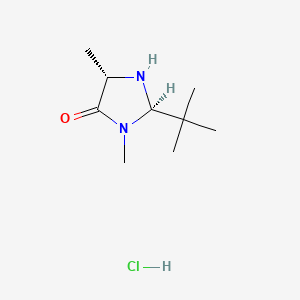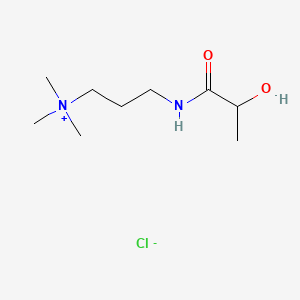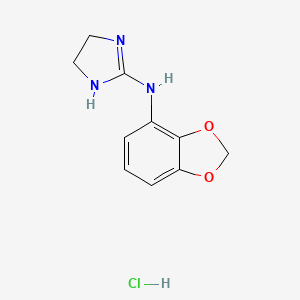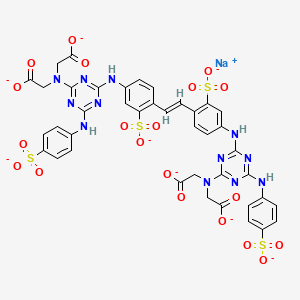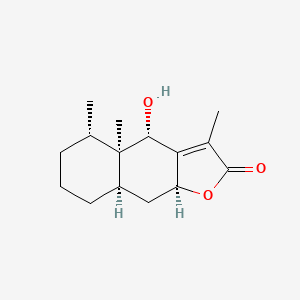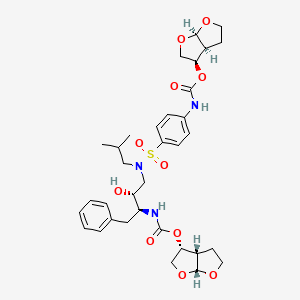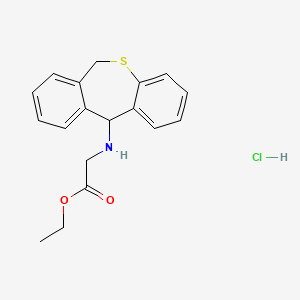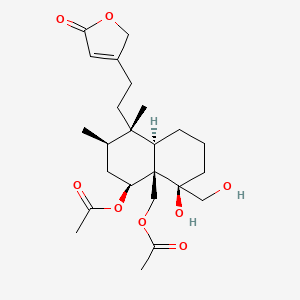
Ajugarin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ajugarin III is a neo-clerodane diterpenoid compound isolated from the plant genus Ajuga, specifically from Ajuga remota . This compound is known for its antifeedant properties against pest insects, making it a subject of interest in both agricultural and medicinal research . This compound has a molecular formula of C24H36O8 and a molecular weight of 452.54 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ajugarin III involves several steps, starting from simpler diterpenoid precursors. The synthetic route typically includes oxidation, reduction, and esterification reactions under controlled conditions . The exact synthetic pathway can vary, but it generally requires the use of reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and esterifying agents (e.g., acetic anhydride) .
Industrial Production Methods: advancements in synthetic biology and chemical engineering may pave the way for scalable production methods in the future .
Analyse Chemischer Reaktionen
Types of Reactions: Ajugarin III undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
Ajugarin III has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying neo-clerodane diterpenoids and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in developing natural pesticides and insect repellents.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- Ajugarin I
- Ajugarin II
- Clerodin
Eigenschaften
CAS-Nummer |
62640-07-7 |
|---|---|
Molekularformel |
C24H36O8 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-yl]methyl acetate |
InChI |
InChI=1S/C24H36O8/c1-15-10-20(32-17(3)27)24(14-31-16(2)26)19(6-5-8-23(24,29)13-25)22(15,4)9-7-18-11-21(28)30-12-18/h11,15,19-20,25,29H,5-10,12-14H2,1-4H3/t15-,19-,20+,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
CKFVDHQBDIXHOT-PGQNDPHJSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC[C@@]2(CO)O)COC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC2(CO)O)COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



